2-(4-(isopropylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13(2)27(25,26)17-7-3-14(4-8-17)11-20(24)21-16-6-9-18-15(12-16)5-10-19(23)22-18/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLMITSCPFHXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Isopropylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, with the CAS number 1206987-46-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHNOS
- Molecular Weight : 386.5 g/mol
The compound's biological activity can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the isopropylsulfonyl group and the tetrahydroquinoline moiety suggests potential interactions with enzymes involved in pain and inflammation pathways.
Antinociceptive Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antinociceptive effects. For instance:
- Analgesic Testing : In animal models, compounds with similar structures have been tested using the writhing test and hot plate test. These tests measure the compound's ability to reduce pain responses.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been explored extensively:
- COX Inhibition : Some derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain oxazolones were reported to have IC50 values lower than celecoxib .
- Molecular Docking Studies : Computational studies have suggested that these compounds may effectively bind to COX-2 and other inflammatory mediators .
Toxicological Profile
The safety profile of this compound has been assessed through acute toxicity tests:
- Acute Toxicity Assessment : Studies following OECD guidelines indicated low toxicity levels in tested animal models. Histopathological examinations did not reveal significant adverse effects on vital organs .
Comparative Analysis of Related Compounds
To further understand the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | CAS Number | Molecular Weight | Analgesic Activity (IC50) | COX Inhibition |
|---|---|---|---|---|
| This compound | 1206987-46-3 | 386.5 g/mol | TBD | TBD |
| Celecoxib | 169590-42-5 | 381.4 g/mol | 0.05 μM | Yes |
| Oxazolones Derivative | TBD | TBD | <0.024 μM | Yes |
Case Studies
Several case studies have highlighted the effectiveness of structurally related compounds in treating pain and inflammation:
Preparation Methods
Domino Cyclization-Oxidation Approaches
Domino reactions offer a streamlined route to tetrahydroquinolinones. A representative method involves:
- Friedel-Crafts Alkylation : Reacting aniline derivatives with α,β-unsaturated ketones under acidic conditions to form the tetrahydroquinoline skeleton.
- Oxidation : Using potassium permanganate or oxone to convert the cyclic amine to the ketone.
Example Protocol
Reductive Amination Pathways
Alternative routes employ reductive amination of keto-anilines:
- Condensation : 6-Nitro-1-indanone with ammonium acetate.
- Reduction : H₂/Pd-C or NaBH₄ to form the tetrahydroquinoline.
- Oxidation : DDQ or MnO₂ to introduce the 2-oxo group.
Key Data
| Step | Reagent | Yield (%) |
|---|---|---|
| Condensation | NH₄OAc, EtOH | 65 |
| Reduction (H₂/Pd-C) | H₂ (1 atm) | 78 |
| Oxidation (DDQ) | CH₂Cl₂, rt | 83 |
Preparation of 2-(4-(Isopropylsulfonyl)phenyl)acetic Acid
Sulfonation of Phenylacetic Acid Derivatives
Sulfonation :
Alternative Route :
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 8.4 Hz, 2H), 3.65 (s, 2H), 3.12 (septet, J = 6.8 Hz, 1H), 1.28 (d, J = 6.8 Hz, 6H).
Coupling Strategies for Amide Bond Formation
Carbodiimide-Mediated Coupling
Acid Chloride Method
Comparative Data
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt | DMF, RT | 82 | 98.5 |
| Acid Chloride | THF, Et₃N | 77 | 97.8 |
Purification and Analytical Characterization
Chromatographic Techniques
Q & A
Q. What are the key steps for synthesizing 2-(4-(isopropylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can purity be ensured?
- Methodological Answer: The synthesis typically involves: (i) Sulfonylation of the phenyl group using isopropylsulfonyl chloride under basic conditions (pH 8–9) . (ii) Amide coupling between the sulfonylated phenylacetic acid derivative and the 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine via carbodiimide-mediated activation (e.g., EDC/HOBt) . (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Critical Parameters: Temperature control (<40°C during sulfonylation to avoid side reactions) and real-time monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data inconsistencies be addressed?
- Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the isopropylsulfonyl and tetrahydroquinolinyl groups. For example, the sulfonyl group’s electron-withdrawing effect shifts adjacent protons downfield (δ 7.5–8.0 ppm) .
- HRMS : Validate molecular weight (±2 ppm accuracy). Discrepancies in mass data may indicate residual solvents; use high-vacuum drying or preparative HPLC .
- FT-IR : Ensure absence of unreacted amine (N-H stretch ~3300 cm⁻¹) or carboxylic acid (O-H ~2500 cm⁻¹) .
Q. What preliminary assays are recommended to assess the compound’s biological activity?
- Methodological Answer:
- In vitro binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to screen for interactions with target proteins (e.g., kinases, GPCRs) .
- Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for scale-up synthesis?
- Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfonylation vs. amidation) .
- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalyst loading. ICReDD’s workflow integrates ML with experimental validation to reduce trial-and-error .
- Scale-up Simulation : Apply computational fluid dynamics (CFD) to model heat/mass transfer in batch reactors, minimizing hotspots during exothermic steps .
Q. How to resolve contradictions between in vitro activity and in vivo efficacy data?
- Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum), membrane permeability (Caco-2 assay), and metabolic clearance using liver microsomes .
- Metabolite Identification : LC-MS/MS to detect Phase I/II metabolites. For example, oxidative degradation of the isopropylsulfonyl group may reduce efficacy .
- Dosing Regimen Optimization : Adjust administration frequency based on PK/PD modeling. Use nonlinear mixed-effects modeling (NONMEM) for interspecies scaling .
Q. What strategies improve selectivity for target proteins over off-target interactions?
- Methodological Answer:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., isopropylsulfonyl → methylsulfonyl) and evaluate IC50 shifts. Use X-ray crystallography to map binding pockets .
- Proteome-wide Profiling : Employ chemical proteomics (e.g., affinity pulldown with biotinylated analogs) to identify off-targets .
- QSAR Modeling : Train models on datasets combining molecular descriptors (e.g., LogP, polar surface area) and activity data to prioritize analogs .
Q. How to design experiments for detecting reactive intermediates during synthesis?
- Methodological Answer:
- In situ Monitoring : Use ReactIR to track transient intermediates (e.g., acyloxyborane in amidation) .
- Trapping Experiments : Add scavengers (e.g., methanol for carbocations) and analyze by LC-MS. For example, trapped sulfonic acid intermediates confirm sulfonylation mechanism .
- Isotopic Labeling : Synthesize 13C-labeled starting materials to trace reaction pathways via NMR .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis Optimization
| Step | Parameter | Optimal Range | Monitoring Method |
|---|---|---|---|
| Sulfonylation | pH | 8.0–8.5 | pH stat |
| Amidation | Temperature | 25–30°C | Inline FT-IR |
| Purification | Solvent Ratio (EtOAc:Hexane) | 3:7 → 1:1 | TLC (Rf = 0.3) |
Q. Table 2. Troubleshooting Low Yield in Amidation Step
| Issue | Root Cause | Solution |
|---|---|---|
| Low Conversion | Poor activation of carboxylic acid | Increase EDC/HOBt stoichiometry (1.5 eq.) |
| Side Products | Hydrolysis of active ester | Use anhydrous solvents (e.g., DMF over THF) |
| Impurities | Unreacted starting material | Optimize gradient elution in HPLC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
